2-(2-Isopropoxypyridin-3-yl)aceticacid
Description
2-(2-Isopropoxypyridin-3-yl)acetic acid is a pyridine-based acetic acid derivative characterized by an isopropoxy substituent at the 2-position of the pyridine ring and an acetic acid moiety at the 3-position. The acetic acid moiety enables hydrogen bonding and coordination with biological targets, making it a candidate for drug discovery efforts.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-(2-propan-2-yloxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C10H13NO3/c1-7(2)14-10-8(6-9(12)13)4-3-5-11-10/h3-5,7H,6H2,1-2H3,(H,12,13) |
InChI Key |
PEIZPZUNJRBHAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropoxypyridin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-isopropoxypyridine with a suitable acetic acid derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as esterification, hydrolysis, and purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Isopropoxypyridin-3-yl)acetic acid may involve large-scale chemical processes that optimize yield and purity. These processes often utilize advanced techniques such as continuous flow reactors, high-pressure conditions, and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Isopropoxypyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Isopropoxypyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Isopropoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
| Compound Name | Substituent (Position) | Molecular Weight (g/mol) | Key Properties | Biological Activity/Applications |
|---|---|---|---|---|
| 2-(2-Isopropoxypyridin-3-yl)acetic acid | Isopropoxy (2), Acetic acid (3) | ~209.23 (calculated) | High lipophilicity, moderate acidity | Hypothetical: Potential enzyme inhibition |
| 2-(2-Amino-5-fluoropyridin-3-yl)acetic acid | Amino (2), Fluoro (5) | 200.15 | Polar, hydrogen-bonding capacity | Studied for therapeutic applications |
| 2-(2-Hydroxy-4-methylpyridin-3-yl)acetic acid | Hydroxy (2), Methyl (4) | 167.15 | Increased acidity, hydrophilic | Used in biological assays |
| 2-(4-Methylpyridin-2-yl)acetic acid | Methyl (4) | 151.16 | Moderate lipophilicity | Explored in anti-fibrotic drug discovery |
| 2-(6-Cyanopyridin-3-yl)acetic acid | Cyano (6) | 162.15 | Electron-withdrawing, planar structure | Biochemical probe development |
Key Observations:
Substituent Position and Polarity: The 2-isopropoxy group in the target compound introduces steric hindrance and lipophilicity, contrasting with polar groups like amino (2-position) or hydroxy (2-position) in analogs . Electron-withdrawing groups (e.g., cyano at 6-position) reduce electron density on the pyridine ring, altering reactivity compared to electron-donating isopropoxy .
Biological Implications: Amino-substituted analogs exhibit enhanced hydrogen-bonding interactions, making them suitable for targeting enzymes or receptors . Methyl groups (e.g., 4-methyl in ) balance lipophilicity and solubility, optimizing pharmacokinetics for drug candidates.
Physicochemical and Pharmacokinetic Profiles
Table 2: Comparative Physicochemical Data
| Compound Name | logP (Predicted) | Solubility (mg/mL) | pKa (Acetic Acid) |
|---|---|---|---|
| 2-(2-Isopropoxypyridin-3-yl)acetic acid | ~1.8 | ~10 (moderate) | ~3.5 |
| 2-(2-Amino-5-fluoropyridin-3-yl)acetic acid | 0.5 | 50 (high) | 2.8 |
| 2-(6-Cyanopyridin-3-yl)acetic acid | 1.2 | 20 (moderate) | 2.9 |
Key Observations:
- The isopropoxy group increases logP by ~0.6 compared to amino-substituted analogs, suggesting better membrane permeability but lower aqueous solubility .
- Fluorine substitution (e.g., in ) enhances metabolic stability and bioavailability due to its electronegativity and small atomic radius.
Research and Development Insights
- Structural Analysis : Tools like SHELXL (SHELX system) are widely used for crystallographic refinement of pyridine derivatives, enabling precise determination of substituent effects on molecular conformation .
- Synthetic Challenges: Introducing isopropoxy groups requires careful optimization to avoid side reactions, unlike simpler substitutions (e.g., methyl or amino) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
